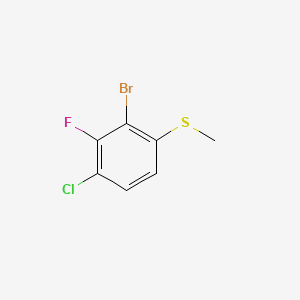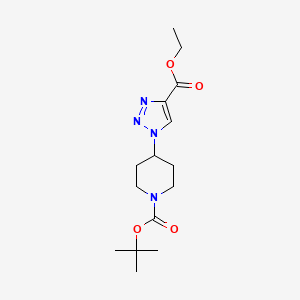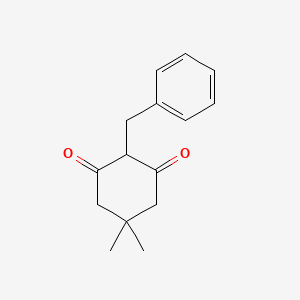
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound belonging to the family of cyclic 1,3-diketones. It is known for its versatile chemical properties and is used as a precursor in the synthesis of various organic compounds. The compound has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione can be synthesized through a one-pot multicomponent reaction involving 5,5-dimethylcyclohexane-1,3-dione (dimedone), benzaldehyde, and a suitable catalyst. The reaction typically proceeds via an Aldol-Michael addition mechanism in an aqueous medium, yielding the desired product in high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of recyclable solid acid catalysts such as graphene oxide or sulfated graphene nanosheets. These catalysts not only enhance the reaction efficiency but also offer environmental benefits by reducing the need for toxic solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can undergo C-H activation and intramolecular cyclization, leading to the formation of complex cyclic structures. These reactions are often catalyzed by transition metals such as Rhodium (Rh), which facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A closely related compound used as a reagent in analytical techniques and as a precursor for various organic syntheses.
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione: Another similar compound with applications in organic synthesis.
Uniqueness
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form complex cyclic structures through C-H activation and intramolecular cyclization makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
724-40-3 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-benzyl-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O2/c1-15(2)9-13(16)12(14(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Clé InChI |
FGUGJYYMGVEIJL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
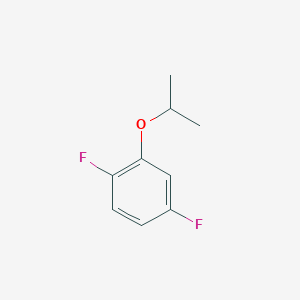


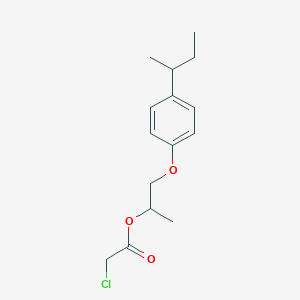

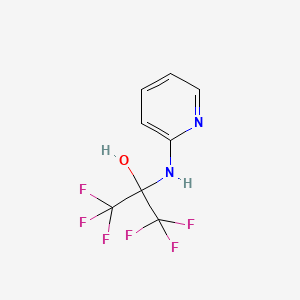
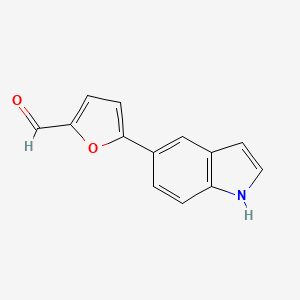
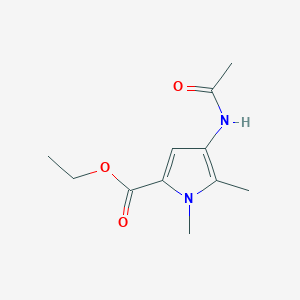
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
